1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea
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Description
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C18H19ClN6O and its molecular weight is 370.84. The purity is usually 95%.
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Scientific Research Applications
Degradation by Microorganisms
The study of microbial degradation of similar compounds, such as chlorimuron-ethyl, highlights the potential for bioremediation applications. Aspergillus niger, a type of fungus, has been found to degrade chlorimuron-ethyl, a herbicide, through microbial transformation, suggesting that similar compounds might also be subject to microbial degradation, which could have significant environmental implications (Sharma, Banerjee, & Choudhury, 2012).
Antioxidant Activity
Research into the synthesis and evaluation of antioxidant activities of related compounds, such as certain pyrimidinone derivatives, indicates the potential for these compounds to serve as antioxidants. This opens up avenues for their use in mitigating oxidative stress-related diseases (George, Sabitha, Kumar, & Ravi, 2010).
Antibacterial Agents
The synthesis of new heterocyclic compounds containing sulfonamido moieties, which show promising antibacterial activities, suggests that structurally similar compounds could be explored for their antibacterial potential, contributing to the development of new antibiotics (Azab, Youssef, & El‐Bordany, 2013).
Supramolecular Chemistry
Ureidopyrimidones, which are structurally related, exhibit strong dimerization through quadruple hydrogen bonding. This characteristic makes them useful in the field of supramolecular chemistry, potentially contributing to the development of novel materials or molecular recognition systems (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Cancer Research
Certain N-aryl-N'-pyrimidin-4-yl ureas have been optimized to afford potent and selective inhibitors of specific tyrosine kinases, suggesting the potential of similar compounds in targeted cancer therapies (Guagnano et al., 2011).
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-13-4-5-15(14(19)10-13)24-18(26)21-7-6-20-16-11-17(23-12-22-16)25-8-2-3-9-25/h2-5,8-12H,6-7H2,1H3,(H,20,22,23)(H2,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCRUAXTTKLNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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